

A Technical Guide to the Physical and Optical Properties of Dawsonite

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Compound of Interest

Compound Name: DAWSONITE

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Introduction

Dawsonite, with the chemical formula $\text{NaAlCO}_3(\text{OH})_2$, is a sodium aluminum carbonate hydroxide mineral.^{[1][2]} First identified in 1874 at McGill University in Montreal, Canada, it is named after the Canadian geologist Sir John William Dawson.^{[2][3][4]} While not a common rock-forming mineral, **dawsonite** is of significant interest to researchers due to its presence in oil shales, where it is considered a potential source of aluminum, and its role in geological carbon sequestration.^{[5][6][7][8]} This guide provides an in-depth summary of the core physical and optical properties of **dawsonite**, targeted at researchers, scientists, and professionals in drug development who may encounter this mineral or its synthetic analogues.

Physical Properties

Dawsonite crystallizes in the orthorhombic system and typically appears as colorless to white, sometimes with a pink hue.^{[1][2][9]} Its crystal habit includes acicular or bladed crystals that often form radial aggregates, rosettes, and encrustations.^{[3][10]} It exhibits a vitreous to silky luster and has a white streak.^{[1][2]}

Quantitative Physical Data

The key physical properties of **dawsonite** are summarized in the table below, providing a consolidated view of its crystallographic and mechanical characteristics.

Property	Value	Notes
Crystal System	Orthorhombic[1][2][3]	-
Crystal Class	Dipyramidal (mmm)[1][2][3]	H-M Symbol: (2/m 2/m 2/m)
Space Group	Imam (or Imma)[1][2]	-
Cell Parameters	a = 6.759 Å, b = 10.425 Å, c = 5.585 Å[2]	Z = 4 (formula units per cell)
Unit Cell Volume	393.53 Å ³ (Calculated)[2]	-
Mohs Hardness	3[1][2][3]	Comparable to calcite.
Density	2.436 g/cm ³ (Measured)[1][2]	2.431 g/cm ³ (Calculated)[2][10]
Cleavage	Perfect on {110}[1][2][10]	-
Fracture	Uneven[1][3]	-
Formula Mass	144.00 g/mol [1][3]	-

Optical Properties

Optically, **dawsonite** is a transparent mineral.[1][2] As a member of the orthorhombic crystal system, it is biaxial. Its refractive indices are relatively low, but its birefringence is notably high.

Quantitative Optical Data

The optical characteristics of **dawsonite** are crucial for its identification in thin sections using petrographic microscopy.

Property	Value	Notes
Diaphaneity	Transparent[1][2][3]	-
Optical Character	Biaxial (-)[2][9]	Negative optic sign.
Refractive Indices	$n_{\alpha} = 1.466$ [1][2]	-
$n_{\beta} = 1.542$ [1][2]	-	The difference between the highest and lowest refractive index ($n_{\gamma} - n_{\alpha}$).
$n_{\gamma} = 1.596$ [1][2]	-	
Birefringence (δ)	0.130 [1][9]	
2V Angle	77° (Measured), 76° (Calculated)[1][2]	The optic axial angle.

Experimental Protocols

The determination of **dawsonite**'s properties relies on standard mineralogical techniques. The following sections detail the methodologies for key analyses.

X-ray Diffraction (XRD) for Crystallographic Analysis

XRD is the primary method for determining the crystal structure, lattice parameters, and space group of a crystalline material like **dawsonite**.

- Sample Preparation:** A pure **dawsonite** sample is ground into a fine, homogeneous powder (typically $<10\ \mu\text{m}$ particle size) to ensure a random orientation of the crystallites. The powder is then carefully mounted onto a sample holder.
- Data Collection:** The analysis is performed using a powder diffractometer. Monochromatic X-rays (commonly Cu $K\alpha$, $\lambda = 1.5406\ \text{\AA}$) are directed at the sample. The sample is rotated, and the detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays at each angle.
- Data Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ) shows a series of peaks. The position of these peaks is determined by the unit cell dimensions according to Bragg's

Law ($n\lambda = 2d \sin\theta$). The relative intensities of the peaks are determined by the arrangement of atoms within the unit cell. This pattern is a unique fingerprint of the mineral and is compared against databases (e.g., the ICDD Powder Diffraction File) for identification. The precise lattice parameters and space group are determined through a process called indexing and refinement using specialized software.

Density Measurement via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true volume of a solid material, from which density can be calculated.

- **Methodology:** A known mass of the **dawsonite** sample is placed in a sealed chamber of a known volume. An inert gas, typically helium, is introduced into the chamber from a reference volume. The pressure change within the system is measured. Based on the gas law ($PV=nRT$), the volume of the solid sample can be precisely calculated by measuring the pressure difference.
- **Calculation:** Density (ρ) is then calculated by dividing the sample's mass (m) by the volume (V) determined by the pycnometer ($\rho = m/V$).

Optical Property Determination via Petrographic Microscopy

The optical properties of **dawsonite** are determined by observing a thin section (a 30 μm thick slice of the mineral mounted on a glass slide) using a polarized light microscope.

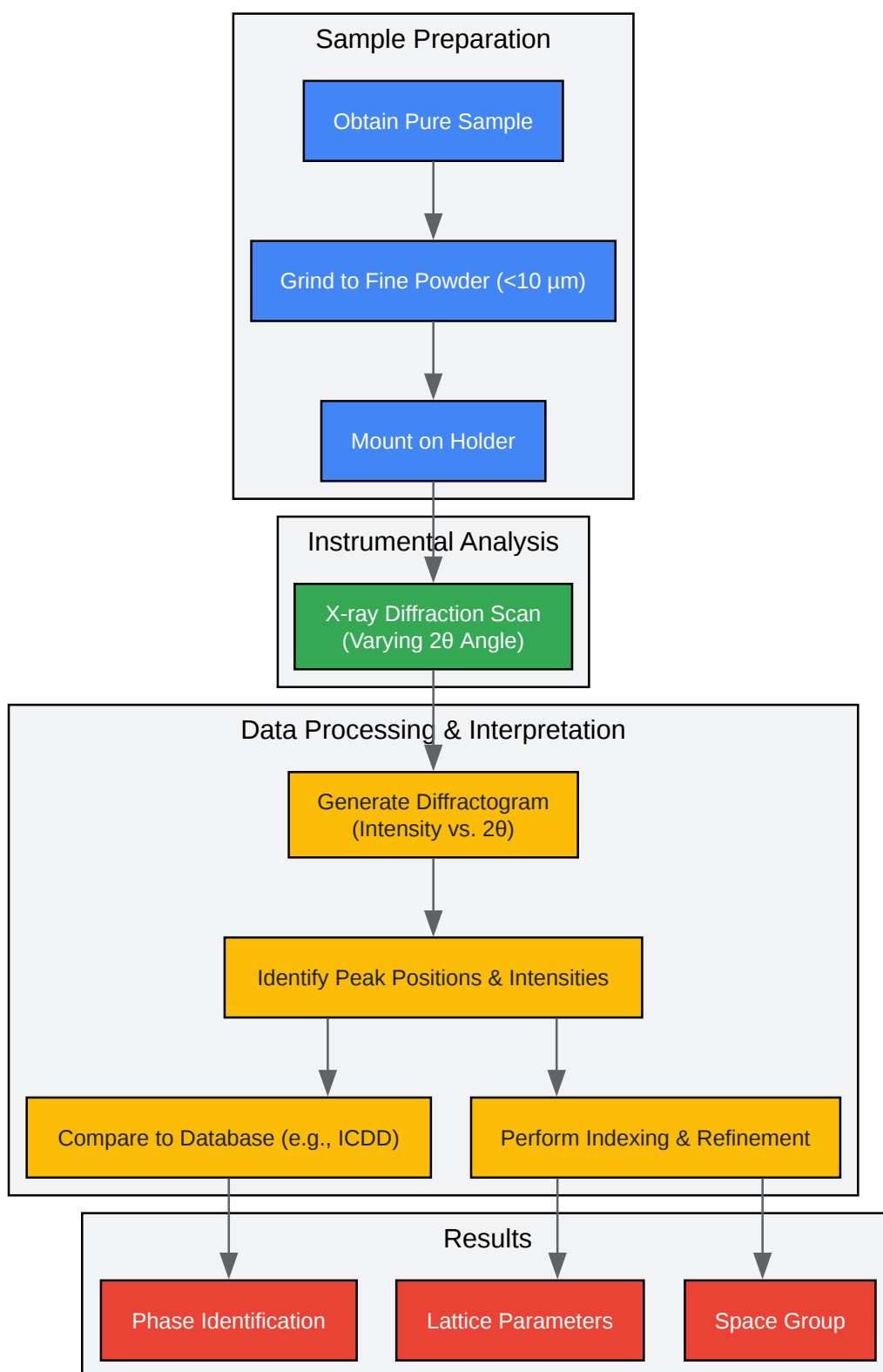
- **Refractive Index (RI):** The refractive indices are measured by the immersion method. The thin section is viewed under plane-polarized light, and the mineral grains are compared to a series of calibrated immersion oils with known refractive indices. The Becke line test is used to determine if the mineral's RI is higher or lower than the surrounding oil. By finding the oil in which the Becke line disappears, a match for the mineral's RI is found. For an anisotropic mineral like **dawsonite**, this must be done for each principal vibration direction.
- **Birefringence:** Birefringence is observed under cross-polarized light. The splitting of light into two rays within the anisotropic crystal causes interference colors to be visible. The maximum

interference color observed is related to the thickness of the section and the mineral's birefringence. This can be quantified using a Michel-Lévy chart.

- **2V Angle:** The optic axial angle (2V) is determined by observing an interference figure under conoscopic illumination. A grain oriented perpendicular to an optic axis is located, and the separation of the isogyres is measured to calculate the 2V angle.

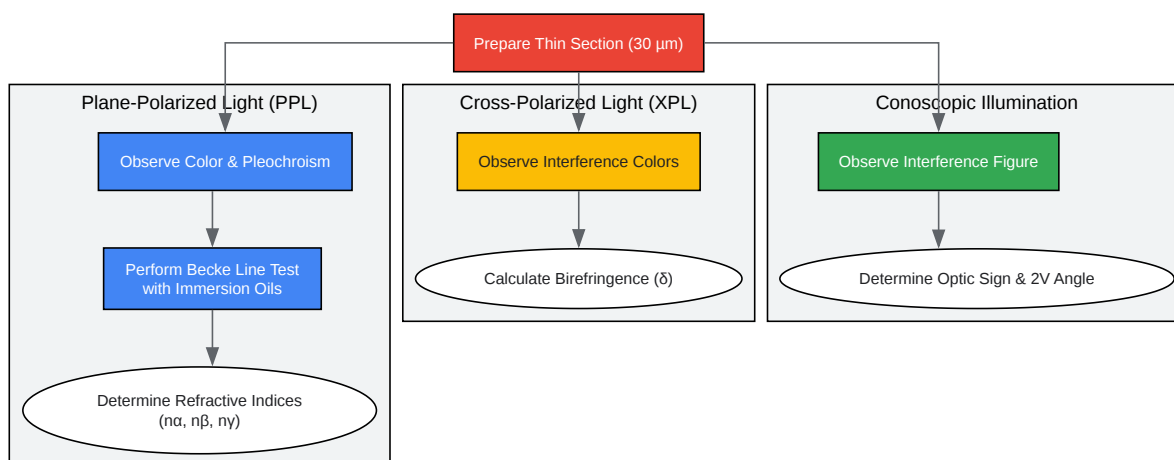
Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the analysis of **dawsonite**.



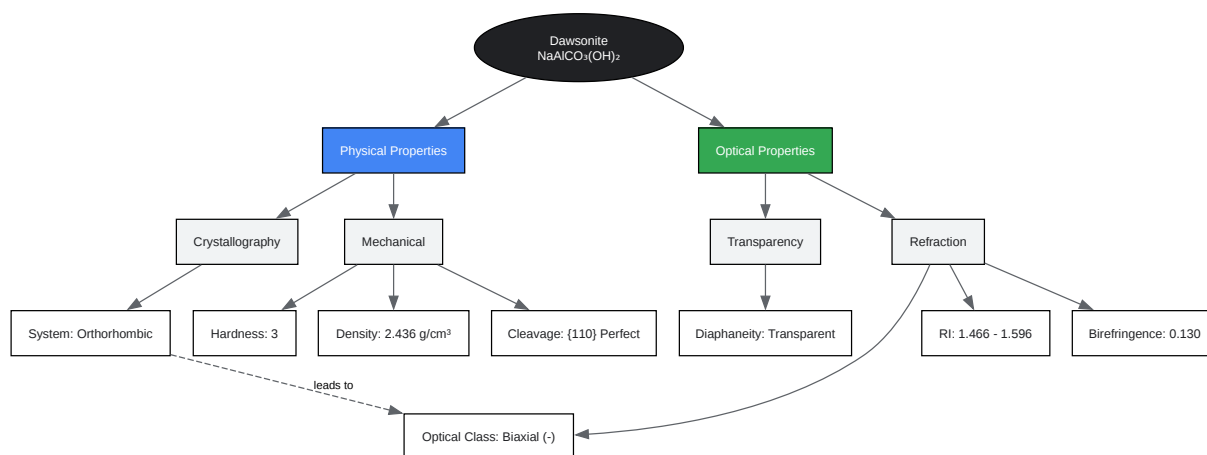
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Caption: Workflow for determining crystallographic properties of **dawsonite** using X-ray Diffraction (XRD).



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Caption: Workflow for determining optical properties of **dawsonite** using petrographic microscopy.



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Caption: Hierarchical relationship of the physical and optical properties of **dawsonite**.

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